molecular formula C23H25FN6O B2871540 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034321-12-3

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2871540
CAS RN: 2034321-12-3
M. Wt: 420.492
InChI Key: PANWTTGXRFSMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25FN6O and its molecular weight is 420.492. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibit significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022). Similarly, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have been synthesized and evaluated for their antibacterial activities, showing promising results against various bacterial strains (Gadakh, Pandit, Rindhe, & Karale, 2010).

Antipsychotic Potential

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were investigated for their potential antipsychotic properties, demonstrating reduced spontaneous locomotion in mice without eliciting ataxia or interacting with dopamine receptors. This suggests an alternative mechanism of action for antipsychotic drugs (Wise et al., 1987).

Receptor Interactions and Molecular Modelling

Research on CB1 cannabinoid receptor antagonists, such as SR141716A, has provided insights into the molecular interactions between antagonists and receptors, aiding in the development of unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002). These studies are crucial for understanding the pharmacodynamics of potential therapeutic agents.

Synthetic Methodologies and Structural Analysis

The synthesis and structural characterization of new pyrazole and isoxazole derivatives, as demonstrated in several studies, are fundamental for advancing the field of medicinal chemistry and developing new therapeutic agents with optimized properties (Lv, Ding, & Zhao, 2013). These studies often include comprehensive analyses using techniques such as IR, NMR, and X-ray crystallography.

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O/c1-28-21(15-20(27-28)16-6-8-18(24)9-7-16)23(31)30-12-10-29(11-13-30)22-14-17-4-2-3-5-19(17)25-26-22/h6-9,14-15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANWTTGXRFSMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.